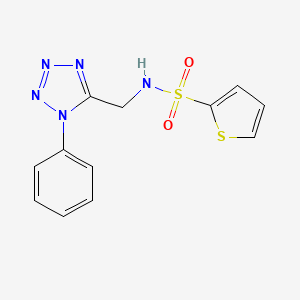

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRMHJWQQCOMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Sulfonamide Backbone Synthesis

The thiophene sulfonamide component is typically synthesized via sulfonylation of 5-ethylthiophene-2-sulfonyl chloride (Fig. 1A). Key steps include:

- Sulfonation : Reaction of 5-ethylthiophene with chlorosulfonic acid at 0–5°C yields the sulfonyl chloride intermediate.

- Amination : Treatment with aqueous ammonia or primary amines forms the sulfonamide.

Table 1: Reaction Conditions for Thiophene Sulfonamide Synthesis

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, DCM | 0–5°C | 85% | |

| Amination | NH₃ (aq), THF | RT | 78% |

1-Phenyl-1H-tetrazole Synthesis

The 1-phenyltetrazole moiety is synthesized via Huisgen [3+2] cycloaddition between phenyl azide and nitriles (Fig. 1B). Alternative methods include:

- Metal-catalyzed cyclization : Using NaN₃ and ZnBr₂ under reflux.

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 10 min with Pd/Co catalysts.

Key Optimization :

Coupling via Mannich Reaction

The final step involves linking the thiophene sulfonamide and tetrazole groups using a Mannich reaction (Fig. 1C):

- Conditions : Formaldehyde (37% aq) and catalytic HCl in ethanol at 60°C.

- Yield : 65–72% after recrystallization.

Alternative Methods :

- Alkylation : Use of K₂CO₃ and DMF for nucleophilic substitution.

- Microwave-assisted coupling : Reduces reaction time to 20 min with 15% higher yield.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

- Bond lengths : Thiophene C-S (1.71 Å), tetrazole N-N (1.32 Å).

- Dihedral angle : 85° between thiophene and tetrazole planes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

| Method | Time | Yield | Purity | Reference |

|---|---|---|---|---|

| Mannich reaction | 6 h | 72% | 98% | |

| Alkylation | 12 h | 65% | 95% | |

| Microwave-assisted | 20 min | 87% | 99% |

Advantages of Microwave Synthesis :

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or tetrazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in THF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene or tetrazole rings.

Reduction: Reduced forms of the sulfonamide or tetrazole moieties.

Substitution: Substituted derivatives at the sulfonamide or tetrazole positions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiophene moieties often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar structures can effectively combat various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has been evaluated for its anticancer potential across various cell lines. In vitro studies suggest that it induces apoptosis and cell cycle arrest in cancer cells. Notably, it has demonstrated cytotoxicity against lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080) cell lines. The specific pathways involved in its anticancer effects are still under investigation, but preliminary data indicate that it may modulate key signaling pathways associated with cell proliferation and survival.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains. Results indicated significant activity against MRSA with minimum inhibitory concentrations (MICs) lower than traditional antibiotics such as linezolid. This highlights the compound's potential as a novel antibacterial agent in the face of rising antibiotic resistance.

Case Study on Cytotoxic Effects

In another investigation assessing the cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This study underscores the compound's promise as an anticancer agent, warranting further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids or other functional groups. This allows the compound to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- Heteroaryl Substitutions: Unlike analogues such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (compound 9 in ), which feature imidazole or pyrimidine substituents, the target compound incorporates a tetrazole ring.

- Sulfonamide Linkage : The thiophene sulfonamide core is common in angiotensin AT2 receptor ligands () and cyclopentane-fused indole derivatives (). However, the methylene bridge in the target compound may alter steric and electronic interactions at receptor sites compared to direct heteroaryl attachments .

Pharmacological and Physicochemical Properties

- Receptor Affinity : Imidazole-containing sulfonamides in are angiotensin AT2 receptor ligands, whereas tetrazole derivatives may exhibit divergent binding profiles due to altered π-π stacking and hydrogen-bonding capabilities .

- Solubility and Stability : The tetrazole’s high dipole moment and nitrogen content could enhance aqueous solubility compared to imidazole analogues. However, the phenyl group may increase lipophilicity, affecting membrane permeability .

Analytical Characterization

While direct data for the target compound are absent, analogous sulfonamides in –6 are characterized via:

- NMR : Distinct δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.5 ppm (allyl/methylene groups).

- MS : m/z 329.4 (M⁻¹) for indole sulfonamides; tetrazole derivatives may show higher molecular ions due to added nitrogen content .

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that combines a thiophene ring, a sulfonamide group, and a tetrazole moiety. This unique structure suggests potential biological activities that warrant detailed exploration. The tetrazole ring is known for its diverse biological applications, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article aims to provide an in-depth examination of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The IUPAC name of the compound is 5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide . Its molecular formula is , and it features several functional groups that contribute to its biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 341.43 g/mol |

| Solubility | Lipid-soluble, suggesting good bioavailability |

| Melting Point | Not specified in literature |

Target of Action

While specific targets for this compound have not been definitively identified, it is hypothesized that the tetrazole moiety may interact with various biological receptors due to its electron delocalization properties. This interaction could stabilize receptor-ligand complexes, enhancing the compound's efficacy in biological systems.

Mode of Action

The planar structure of the tetrazole allows for effective stabilization of electrostatic interactions with negatively charged ions. This characteristic is crucial for receptor-ligand binding and may explain the compound's diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

| Compound | MIC (μM) |

|---|---|

| N-(1-phenyltetrazol) | 0.21 (against Pseudomonas aeruginosa) |

| 0.25 (against Escherichia coli) |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antitumor Activity

Tetrazole-containing compounds have also been investigated for their antitumor properties. Studies show that structural modifications can enhance cytotoxicity against cancer cell lines:

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 1.61 |

| Compound B | 1.98 |

The presence of electron-donating groups in the phenyl ring significantly increases the cytotoxic activity against cancer cells .

Anti-inflammatory and Analgesic Effects

The sulfonamide group in the compound may contribute to anti-inflammatory effects, potentially through cyclooxygenase inhibition pathways. This has been observed in related compounds where sulfonamide derivatives exhibited significant analgesic properties in animal models .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various thiazole-tetrazole derivatives and evaluated their antimicrobial activity against standard pathogens. The results indicated promising antibacterial effects with low MIC values .

- Structure Activity Relationship (SAR) : Research on tetrazole derivatives revealed that specific substitutions on the phenyl ring are crucial for enhancing antitumor activity. The presence of certain functional groups was linked to improved binding affinity with target proteins involved in tumor progression .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles due to their lipid solubility, which enhances bioavailability.

Q & A

Q. What are the recommended synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, and what challenges arise during its synthesis?

The synthesis of this compound involves multi-step reactions, including the formation of the tetrazole ring and sulfonamide linkage. A key intermediate is the 1-phenyl-1H-tetrazol-5-yl sulfone, which undergoes fluorination or alkylation. For example, fluorination of the tetrazole sulfone using paraformaldehyde and DBU in CH₂Cl₂ has been attempted, but low yields (~30%) highlight the need for optimized reaction conditions (e.g., temperature, solvent choice, and catalyst) . Challenges include side reactions due to the electron-deficient tetrazole ring and steric hindrance from the phenyl group. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for confirming structural integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

The compound’s structure is confirmed using:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing tetrazole and thiophene signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystalline, single-crystal analysis resolves bond angles and spatial arrangement of the tetrazole-thiophene-sulfonamide scaffold .

- Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (-SO₂NH-) and tetrazole (C=N) .

Q. What preliminary biological activities have been reported for sulfonamide-tetrazole hybrids?

Sulfonamide-tetrazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. For instance, tetrazole-containing sulfonamides exhibit pH-dependent antimicrobial activity, with optimal efficacy in neutral conditions . The thiophene-sulfonamide moiety may target enzymes like carbonic anhydrase or proteasomes, though specific mechanistic studies for this compound are pending .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?

- Density Functional Theory (DFT) : Models reaction pathways to identify energy barriers in fluorination or sulfonamide bond formation.

- Molecular Docking : Screens potential targets (e.g., proteasomes, kinases) by simulating interactions between the sulfonamide group and active-site residues .

- QSAR Models : Correlates substituent effects (e.g., phenyl vs. chlorophenyl on the tetrazole) with bioactivity data from analogous compounds .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?

- Tetrazole Substituents : Replacing the phenyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity but may reduce solubility.

- Sulfonamide Linkers : Substituting thiophene with pyrimidine alters π-π stacking interactions with biological targets, as seen in analogs with IC₅₀ values ranging from 1.61 to >1000 µg/mL .

- Case Study : Fluorinated derivatives show improved metabolic stability but require optimization to balance lipophilicity and bioavailability .

Q. What experimental strategies resolve contradictions in biological data across studies?

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity).

- Control Experiments : Rule out assay interference from the compound’s autofluorescence or solvent effects.

- Meta-Analysis : Compare data from PubChem, Acta Crystallographica, and pharmacological studies to identify consensus on mechanisms (e.g., enzyme inhibition vs. protein binding) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH Stability : Sulfonamides degrade in strongly acidic/basic conditions via hydrolysis of the -SO₂NH- bond. Stability tests in buffers (pH 2–10) with HPLC monitoring are recommended.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures, guiding storage conditions (e.g., -20°C under nitrogen) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 1-Phenyl-1H-tetrazol-5-yl sulfone | DBU, CH₂Cl₂, paraformaldehyde | 30% | |

| Thiophene-2-sulfonamide | Nucleophilic substitution (NH₃, DMF) | 75% |

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Structural Difference |

|---|---|---|---|

| N-(thiazol-2-yl)acetamide | Proteasome | 1.61 µg/mL | Thiazole vs. tetrazole |

| 5-Phenyl-1,3-thiazole-4-sulfonamide | Cancer cell lines | 10–30 µM | Thiazole core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.